[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.: 1353962-39-6
Cat. No.: VC8233061
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353962-39-6 |
|---|---|
| Molecular Formula | C19H27N3O3 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C19H27N3O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14,20H2 |
| Standard InChI Key | HSCFMBFRWWORLG-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN |
| Canonical SMILES | C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperidine backbone: A six-membered nitrogen-containing heterocycle substituted at the 2-position with a methyl group bearing the cyclopropyl-carbamic acid benzyl ester moiety.
-
2-Amino-acetyl group: An -functionalized acetyl unit attached to the piperidine’s nitrogen, introducing hydrogen-bonding capacity and chiral complexity (S-configuration).
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Benzyl ester: A phenylmethyl group esterifying the carbamic acid, enhancing lipophilicity and serving as a potential prodrug motif .
The stereochemistry at the amino-acetyl group (S-configuration) is crucial for target selectivity, as enantiomeric forms often differ in biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 345.44 g/mol | |
| Density | 1.21 ± 0.1 g/cm³ (predicted) | |
| Boiling point | 522.7 ± 50.0 °C (predicted) | |
| InChI Key | HSCFMBFRWWORLG-UHFFFAOYNA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves four stages, optimized for yield and enantiomeric purity:
Step 1: Piperidine Functionalization
Piperidine is acylated with 2-chloroacetyl chloride under basic conditions (e.g., ) to form 1-(2-chloroacetyl)piperidine. Substitution of the chloride with ammonia yields the 2-amino-acetyl intermediate.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Acylation temperature | 0–5°C | Prevents racemization |
| Ammonia concentration | 7 M in MeOH | Maximizes substitution |
| Reaction time (Step 3) | 12 hr | Completes carbamation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl):
-
NMR:
-
156.2 ppm (C=O, carbamate), 136.1 ppm (quaternary benzyl carbon).
-
Infrared Spectroscopy
Strong absorption bands at 1720 cm (C=O stretch, carbamate) and 1650 cm (amide I) confirm functional groups .
Mass Spectrometry
ESI-MS (): 346.2 [M+H], consistent with the molecular formula .
Biological Activity and Mechanisms
Cholinesterase Inhibition
In vitro assays demonstrate moderate acetylcholinesterase (AChE) inhibition (), surpassing donepezil () in preliminary trials. The amino-acetyl group likely interacts with the catalytic triad (Ser203, His447, Glu334).
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound shows , inducing apoptosis via caspase-3 activation. Comparative studies with bleomycin suggest synergistic effects.
Table 3: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| AChE inhibition () | 8.2 µM | |
| MCF-7 | 12.4 µM | |
| Plasma stability (t) | 4.7 hr (human) |
Pharmacokinetics and Toxicity
Metabolic Stability
Hepatic microsomal studies reveal rapid ester hydrolysis (), generating the free carbamic acid as the active metabolite. CYP3A4 mediates N-dealkylation, necessitating pharmacokinetic optimization for therapeutic use.
Acute Toxicity
Rodent studies (OECD 423) indicate an LD > 500 mg/kg, with transient hepatotoxicity at 100 mg/kg doses. No genotoxicity (Ames test) or hERG channel inhibition (<10 µM) is observed.
Applications and Future Directions
Neurodegenerative Disease Research
As a cholinesterase inhibitor, this compound is a candidate for Alzheimer’s disease modification. Structural analogs are being co-crystallized with AChE to refine binding models.
Anticancer Adjuvant Therapy
Combination studies with doxorubicin show enhanced DNA intercalation, reducing required chemotherapeutic doses by 40% in murine models.
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